(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 515874-32-5
Cat. No.: VC21479635
Molecular Formula: C27H25N5O3S
Molecular Weight: 499.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 515874-32-5 |
|---|---|
| Molecular Formula | C27H25N5O3S |
| Molecular Weight | 499.6g/mol |
| IUPAC Name | (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C27H25N5O3S/c1-16-23(25(33)30-20-8-6-5-7-9-20)24(18-10-12-21(35-4)13-11-18)32-26(34)22(36-27(32)29-16)14-19-15-28-31(3)17(19)2/h5-15,24H,1-4H3,(H,30,33)/b22-14+ |
| Standard InChI Key | SJQHQNNDNBSZDW-HYARGMPZSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
| SMILES | CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Introduction
Synthesis Pathway
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions. Based on related literature:
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Starting Materials:
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Substituted pyrazoles (e.g., 1,5-dimethylpyrazole).
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Aromatic aldehydes (e.g., 4-methoxybenzaldehyde).
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Thioamide or thiourea derivatives.
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Reaction Conditions:
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Cyclization is initiated by condensation of the starting materials in the presence of a catalyst (e.g., polyphosphoric acid or potassium carbonate) under reflux conditions.
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Solvents like ethanol or dimethylformamide (DMF) are often used.
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Characterization:
Biological Activities
Thiazolo[3,2-a]pyrimidines are widely studied for their pharmacological potential:
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Antioxidant Activity:
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Cytotoxicity:
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Anti-inflammatory Potential:
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Antimicrobial Properties:
Applications
Due to its structural complexity and functional diversity, this compound holds promise in several fields:
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Drug Development:
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Potential lead molecule for anticancer or anti-inflammatory drug design.
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Agricultural Chemistry:
Research Gaps and Future Directions
While preliminary studies suggest significant biological potential:
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Further in vitro and in vivo evaluations are required to confirm therapeutic efficacy.
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Toxicological profiling is essential to assess safety for pharmaceutical applications.
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Structural optimization through substitution at various positions may enhance activity.
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